molecular formula C13H16N2O2 B12833044 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B12833044
M. Wt: 232.28 g/mol
InChI Key: RFSSLKNEAAXUOC-UHFFFAOYSA-N
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Description

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Tetrahydropyranyl Group: The tetrahydropyranyl group is introduced through the reaction of the indazole with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-methoxy-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H16N2O2/c1-16-12-6-4-5-11-10(12)9-14-15(11)13-7-2-3-8-17-13/h4-6,9,13H,2-3,7-8H2,1H3

InChI Key

RFSSLKNEAAXUOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NN2C3CCCCO3

Origin of Product

United States

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